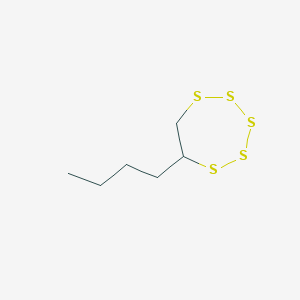

6-butyl-1,2,3,4,5-pentathiepane

Description

Structure

3D Structure

Properties

IUPAC Name |

6-butylpentathiepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12S5/c1-2-3-4-6-5-7-9-11-10-8-6/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRGWKWKPGVUQHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CSSSSS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12S5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Conformational Analysis of 6 Butyl 1,2,3,4,5 Pentathiepane

Preclinical in vitro Studies on Enzyme Inhibition or Modulation (e.g., acetylcholinesterase, thrombin)

There is currently no available scientific literature detailing preclinical in vitro studies on the inhibition or modulation of enzymes, including but not limited to acetylcholinesterase or thrombin, by 6-butyl-1,2,3,4,5-pentathiepane.

Receptor Interaction Studies (excluding clinical relevance)

No preclinical studies concerning the interaction of this compound with any biological receptors have been reported in the available scientific literature.

Chemical Reactivity and Mechanistic Investigations of the Pentathiepane Ring

Reactivity Towards Nucleophiles and Electrophiles

The sulfur atoms in the pentathiepane ring, with their lone pairs of electrons, are expected to be nucleophilic. Conversely, the S-S bonds are susceptible to nucleophilic attack, leading to ring-opening.

Due to the presence of multiple S-S bonds, the pentathiepane ring is expected to be susceptible to ring-opening reactions when treated with various nucleophiles. Thiolates, phosphines, and other soft nucleophiles would likely attack one of the sulfur atoms, leading to the cleavage of an S-S bond and the formation of a linear polysulfide.

Sulfur extrusion, a common reaction for cyclic polysulfides, is a plausible pathway for the decomposition of 6-butyl-1,2,3,4,5-pentathiepane. This process, which can be initiated thermally or photochemically, would likely lead to the formation of smaller sulfur-containing rings (e.g., tetrathianes, trithiolanes) and elemental sulfur. However, specific studies detailing these pathways for this compound are not available.

Direct alkylation or arylation of the sulfur atoms in the pentathiepane ring without ring-opening is not a commonly reported reaction for this class of compounds. Electrophilic attack on a sulfur atom would likely result in the formation of a sulfonium ion, which could be an intermediate in subsequent ring-opening or rearrangement reactions. No specific examples of alkylation or arylation of this compound have been found in the literature.

Oxidation and Reduction Chemistry

The sulfur atoms in the pentathiepane ring exist in a low oxidation state and are therefore susceptible to oxidation. Conversely, the S-S bonds can be cleaved by reducing agents.

The oxidation of cyclic polysulfides can lead to a variety of sulfoxides and other polysulfur oxides. For instance, the reaction of some pentathiepanes with oxidizing agents has been shown to yield mono S-oxides. researchgate.net It is conceivable that controlled oxidation of this compound with reagents such as m-chloroperoxybenzoic acid (mCPBA) could lead to the formation of the corresponding sulfoxides. The regioselectivity of such an oxidation would be an interesting subject for investigation. However, no experimental data on the oxidation of this specific compound is available.

The sulfur-sulfur bonds in the pentathiepane ring are expected to be readily cleaved by reducing agents. Reagents such as sodium borohydride, lithium aluminum hydride, or even thiols could potentially reduce the pentathiepane to a dithiols. The general principle of disulfide bond reduction is well-established in biochemistry, for example, in the context of protein folding. nih.govnih.gov However, specific conditions and products for the reductive cleavage of this compound have not been reported.

Rearrangement Reactions and Isomerization Pathways

Rearrangement reactions are common in organic chemistry and can be initiated by acid, base, heat, or light. nih.govmsu.edulibretexts.orgorganic-chemistry.orgwikipedia.org For the this compound ring, potential rearrangements could involve changes in the ring size through sulfur extrusion and re-insertion, or isomerization to other cyclic polysulfide structures. For example, lenthionine (B1200207), a naturally occurring flavor compound, is an isomer with a 1,2,3,5,6-pentathiepane structure. wikipedia.orgmedchemleader.com The interconversion between these isomers or other rearrangement pathways for the 1,2,3,4,5-pentathiepane (B1256961) ring system remains an unexplored area of research.

Radical Chemistry of Pentathiepanes

The long sulfur-sulfur chain in pentathiepanes is relatively weak and susceptible to homolytic cleavage, making radical chemistry a crucial aspect of its reactivity profile. The generation of radical species from the pentathiepane ring is a key step in many of its chemical and biological activities.

Radical cations of cyclic polysulfides, including pentathiepanes, can be generated through one-electron oxidation. These species are often highly reactive intermediates. Methods for their generation typically involve chemical or electrochemical oxidation in suitable solvents, such as an aluminum chloride/dichloromethane (B109758) solution rsc.org.

Once generated, these radical cations are characterized primarily by spectroscopic techniques. Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful tool for the direct detection and characterization of radical species rsc.org. The g-value and hyperfine coupling constants obtained from an ESR spectrum provide a fingerprint for the specific radical, offering insights into the distribution of the unpaired electron within the molecule. For polysulfide radical ions, EPR spectroscopy is a valuable diagnostic technique for their detection in both solution and solid states rsc.org.

In addition to ESR, UV-visible spectroscopy can be used to identify polysulfide radical anions, which are often intensely colored. For instance, the trisulfide radical anion ([S₃]•⁻) is responsible for the deep blue color of ultramarine pigments and can be identified by its characteristic absorption spectrum rsc.org. While this is a radical anion, similar spectroscopic approaches can be applied to radical cations. Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) are also employed to predict the electronic absorption spectra of these radical species, aiding in the interpretation of experimental results researchgate.net.

Table 1: Spectroscopic Methods for Characterizing Polysulfide Radicals

| Spectroscopic Technique | Information Obtained | Reference Species Example |

|---|---|---|

| Electron Spin Resonance (ESR/EPR) | g-value, hyperfine coupling, spin density distribution | [S₃]•⁻, Organodisulfide radical cations |

| UV-Visible Spectroscopy | Electronic transition energies, identification in solution | [S₃]•⁻ (blue species) |

| Raman Spectroscopy | Vibrational modes of S-S bonds | Polysulfide dianions and radical anions |

| Theoretical (TD-DFT) Calculations | Predicted electronic excitation energies and geometries | Sₙ•⁻ (n = 4–8) |

This table summarizes key techniques used to study radical species derived from polysulfides.

Sulfur-centered radicals, once formed from the homolytic cleavage of the S-S bonds in the pentathiepane ring, are versatile and reactive intermediates. Their behavior governs many subsequent reactions. A key reaction is hydrogen-atom abstraction from other molecules, which can initiate radical chain reactions mdpi.com. Thiyl radicals can also engage in addition reactions with unsaturated systems like alkenes mdpi.com.

The reactivity of the pentathiepane ring is also influenced by its interaction with other nucleophilic or radical species. For example, the ease of thiolate ion attack on a polysulfur ring suggests that nucleophiles can induce ring-opening and equilibration reactions researchgate.net. The generation of sulfur radicals is believed to be a key step in the biological activity of many natural pentathiepanes, where they can interact with cellular components. The manipulation of electron spin states in polysulfides has been shown to influence their redox reactions, indicating that the spin properties of any generated radicals are crucial to their subsequent chemical behavior.

Mechanistic Studies of Pentathiepane Formation and Decomposition

Understanding the pathways by which the pentathiepane ring is formed and subsequently breaks down is essential for controlling its synthesis and application. These mechanisms are often complex and are investigated using a combination of computational and experimental methods.

Density Functional Theory (DFT) and other high-level computational methods are invaluable for mapping the potential energy surfaces of reactions involving pentathiepanes. These studies can elucidate transition states and reaction intermediates that are difficult or impossible to observe experimentally.

A significant area of investigation is the mechanism of ring-opening. DFT calculations have been used to model the racemization and ring-opening of pentathiepins, which are structurally related to pentathiepanes. These studies have found a low-energy pathway for ring-opening initiated by the nucleophilic attack of a thiolate ion on one of the sulfur atoms of the polysulfide chain researchgate.net. This suggests that the decomposition of this compound can be readily initiated by nucleophiles. The calculations show that the nucleophile attacks an outer sulfur atom, leading to the cleavage of an S-S bond and the formation of a linear polysulfide intermediate.

Computational studies also help predict the stability of different conformations and radical species. For polysulfide radical anions, DFT calculations have been used to establish their preferred geometries in the polar media where they are typically generated researchgate.net.

Table 2: Computationally Studied Parameters of Polysulfide Reactions

| Parameter Studied | Computational Method | System Studied | Key Finding |

|---|---|---|---|

| Ring-Opening Pathway | Density Functional Theory (DFT) | Pentathiepin + Thiolate | Nucleophilic attack provides a low-energy pathway for ring cleavage. |

| Radical Anion Geometries | PCM-corrected DFT | Sₙ•⁻ (n = 4–8) | Prediction of the most stable structures in polar media. |

| Electronic Excitations | Time-Dependent DFT (TD-DFT) | Sₙ•⁻ (n = 2–8) | Prediction of UV-visible absorption energies for radical species. |

| Ring Strain and Bond Activation | High-level theory (e.g., CCSD(T)) | Azaphosphiridines | Analysis of factors leading to selective bond cleavage in rings. nih.gov |

This table provides examples of how computational chemistry is used to investigate the mechanisms of polysulfide and other heterocyclic ring reactions.

Kinetic studies provide quantitative data on the rates of formation and decomposition of pentathiepanes, offering further mechanistic insight. However, detailed kinetic data for the non-enzymatic reactions of simple alkyl pentathiepanes are not widely reported in the literature.

Much of the existing kinetic information comes from studies of naturally occurring pentathiepanes, such as lenthionine, which is formed enzymatically from lentinic acid in shiitake mushrooms. The enzymatic evolution of lenthionine has been shown to follow Michaelis-Menten kinetics tandfonline.com. This involves at least two enzymes that catalyze the conversion of a precursor into an unstable intermediate, which then spontaneously transforms into the pentathiepane ring system tandfonline.com. While this is a biological system, it demonstrates that the formation of the pentathiepane ring from a suitable precursor can be a rapid process under certain conditions.

For decomposition, kinetic analyses of related polythionates (e.g., tetrathionate) in alkaline media have been performed, but these systems differ significantly from the neutral, cyclic pentathiepane ring in an organic environment nih.gov. The general observation that pentathiepanes are sensitive to heat and nucleophiles suggests that their decomposition kinetics would be highly dependent on temperature, solvent, and the presence of catalytic species.

Theoretical and Computational Studies on 6 Butyl 1,2,3,4,5 Pentathiepane

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 6-butyl-1,2,3,4,5-pentathiepane, a molecule characterized by a seven-membered ring containing a rare pentasulfide chain.

Density Functional Theory (DFT) for Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost, making it well-suited for studying relatively large molecules like this compound. DFT calculations are used to determine the molecule's most stable three-dimensional structure (geometry optimization) and to explore its potential energy surface.

In a typical study, the geometry of this compound would be optimized using a functional like B3LYP, often paired with a basis set such as 6-31G(d) or larger, to accurately describe the electronic distribution, particularly around the sulfur-rich pentathiepane ring. nih.govmdpi.com The presence of the flexible butyl group and the seven-membered ring suggests the existence of multiple conformers. DFT calculations can identify these different spatial arrangements and calculate their relative energies to determine the most stable conformer.

For instance, calculations on related organosulfur compounds have successfully used functionals like B3LYP with the cc-pVQZ basis set to determine thermodynamic descriptors. nih.gov The choice of functional is critical; comparisons between different functionals such as M06-2X, ωB97XD, and CAM-B3LYP are often performed to ensure the chosen level of theory is appropriate for the system. nih.gov The chair and boat conformations of the pentathiepane ring, along with various orientations of the butyl group, would be investigated to map out the conformational landscape and the energy barriers between different forms.

Table 1: Illustrative DFT-Calculated Relative Energies of this compound Conformers

| Conformer | Ring Conformation | Butyl Orientation | Relative Energy (kcal/mol) |

| 1 | Chair | Equatorial | 0.00 |

| 2 | Chair | Axial | 1.52 |

| 3 | Twist-Chair | Equatorial | 3.10 |

| 4 | Boat | Equatorial | 5.78 |

Note: This table is illustrative, providing expected trends for the relative stabilities of different conformers based on studies of substituted cycloalkanes and heterocycles.

Ab Initio Methods for High-Accuracy Calculations

For more precise energy and property calculations, ab initio (from first principles) methods are employed. These methods are more computationally demanding than DFT but can offer higher accuracy as they are based on solving the Schrödinger equation without empirical parameters.

Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) are considered gold standards for accuracy. While a full geometry optimization of this compound using CCSD(T) might be computationally prohibitive, it is common to perform single-point energy calculations on DFT-optimized geometries to obtain a more refined understanding of the relative energies of conformers. Ab initio methods have been effectively used to interpret the photoelectron spectra of cyclic compounds, demonstrating their utility in understanding electronic structure. rsc.org These high-level calculations are crucial for benchmarking the performance of various DFT functionals for this specific class of compounds.

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting spectroscopic data, which can aid in the identification and characterization of newly synthesized compounds like this compound.

Computational NMR Chemical Shift and Coupling Constant Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. DFT can be used to predict ¹H and ¹³C NMR chemical shifts and coupling constants. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors, which are then converted to chemical shifts. chemaxon.comnih.gov

Calculations would be performed on the lowest energy conformer of this compound identified from the geometry optimization. The predicted chemical shifts can be compared with experimental data to confirm the structure. Discrepancies between predicted and experimental spectra can often be resolved by considering a Boltzmann-weighted average of the spectra of several low-energy conformers. researchgate.net The accuracy of these predictions for organosulfur compounds has been shown to be quite good, with studies on similar molecules demonstrating the ability to reliably reproduce experimental trends. chemaxon.commdpi.com

Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for the Pentathiepane Ring Carbons of this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C6 | 55.2 | 54.8 |

| C7 | 45.8 | 45.5 |

Note: This table presents hypothetical data to illustrate the expected close correlation between predicted and experimental values based on GIAO-DFT calculations for heterocyclic compounds.

Vibrational Frequency Calculations (IR, Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and intensities of a molecule, providing a theoretical vibrational spectrum. These calculations are performed after geometry optimization to ensure the structure is at a true energy minimum (confirmed by the absence of imaginary frequencies).

The predicted vibrational spectra for this compound would show characteristic peaks for the C-H stretching and bending of the butyl group, as well as unique low-frequency modes corresponding to the S-S and C-S stretching and deformation of the pentathiepane ring. Comparing the computed IR and Raman spectra with experimental results is a powerful method for confirming the compound's identity and conformational state. nih.govnih.gov It is common practice to apply a scaling factor to the calculated frequencies to account for systematic errors arising from the harmonic approximation and basis set deficiencies, which improves the agreement with experimental data. nih.gov

Molecular Dynamics Simulations for Conformational Dynamics

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves, flexes, and changes conformation at a given temperature.

For this compound, MD simulations would be particularly useful for exploring the conformational flexibility of the seven-membered ring and the butyl side chain. pnnl.gov These simulations can reveal the timescales of conformational changes, such as ring-flipping or butyl group rotation, and the relative populations of different conformers in solution. Classical MD simulations, using a force field parameterized for organosulfur compounds, could be employed to study longer timescale dynamics. nih.govresearchgate.net For a more accurate description of the electronic effects of the polysulfide chain, ab initio molecular dynamics (AIMD) could be used, where the forces are calculated "on the fly" using a quantum mechanical method like DFT. confex.com Such simulations are critical for understanding how the molecule behaves in a realistic environment, such as in a solvent, and can provide a more complete picture of its dynamic nature. plos.org

Reactivity Prediction and Transition State Analysis

Predicting the reactivity of a molecule like this compound would typically involve computational methods to identify the most likely sites for nucleophilic or electrophilic attack. This is often achieved by analyzing the molecule's electrostatic potential map and the energies of its frontier molecular orbitals. researchgate.netunesp.br Transition state analysis, which is crucial for understanding reaction mechanisms and determining activation energies, would require computationally intensive searches for the saddle points on the potential energy surface corresponding to specific reactions. researchgate.net

Currently, there are no published studies that have performed these specific analyses for this compound. Research on other sulfur heterocycles suggests that the sulfur chain is often the most reactive part of the molecule, susceptible to both reduction and oxidation. arkat-usa.org However, the influence of the butyl group on the pentathiepane ring's reactivity has not been computationally explored.

Charge Distribution and Frontier Molecular Orbital Analysis

The charge distribution within a molecule provides insights into its polarity and the nature of its chemical bonds. For this compound, one would expect the electronegative sulfur atoms to draw electron density, creating a complex distribution of partial charges across the pentathiepane ring and the butyl substituent. osti.gov A detailed analysis would require quantum mechanical calculations to assign specific atomic charges.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The energy and localization of the HOMO indicate the molecule's ability to donate electrons, while the LUMO's energy and location point to its electron-accepting capabilities. researchgate.net For a polysulfane like this compound, the HOMO is likely to be associated with the lone pairs of the sulfur atoms, and the LUMO with the antibonding orbitals of the sulfur-sulfur bonds. The energy gap between the HOMO and LUMO would provide an indication of the molecule's kinetic stability. researchgate.net

Unfortunately, specific values for the HOMO-LUMO gap and detailed visualizations of the charge distribution and frontier molecular orbitals for this compound are not available in the current body of scientific literature.

Derivatives, Analogues, and Structure Activity Relationship Sar Studies for Chemical Functionality Non Biological Focus

Synthesis of Substituted Pentathiepanes Beyond the 6-Butyl Derivative

The synthesis of pentathiepane derivatives has evolved to incorporate a wide array of substituents, moving beyond simple alkyl chains to include aromatic, heterocyclic, and other functional groups. These synthetic endeavors have not only expanded the library of known pentathiepanes but have also provided valuable insights into the versatility and limitations of various synthetic methodologies.

Introduction of Aromatic, Heterocyclic, or Other Aliphatic Substituents

The introduction of diverse substituents onto the pentathiepane ring has been achieved through several synthetic strategies. For instance, the reaction of enamines with sulfur monochloride or the use of 1,2,3-benzodithiole-2-oxide with sodium sulfide (B99878) has proven effective for the synthesis of certain substituted pentathiepanes.

Aromatic and Heterocyclic Substituents: The synthesis of pentathiepanes bearing aromatic and heterocyclic moieties often involves the construction of the pentathiepane ring onto a pre-existing substituted scaffold. A one-pot synthesis method for creating fused pentathiepins from nucleophilic heterocycles like pyrroles and thiophenes has been reported. wikipedia.orgnih.gov This method involves treating the heterocycle with disulfur (B1233692) dichloride (S₂Cl₂) and a base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), in chloroform (B151607) at room temperature. nih.gov This approach has been successful in producing a variety of heterocyclic-fused pentathiepins. wikipedia.orgnih.gov

Aliphatic Substituents: The synthesis of pentathiepanes with various aliphatic substituents, including those with longer chains, has also been explored. Lenthionine (B1200207), a naturally occurring pentathiepane, and its analogues have been synthesized, providing a foundation for creating other aliphatic-substituted derivatives. epo.org

| Compound Name | Substituent(s) | Synthetic Method Reference |

| 6-butyl-1,2,3,4,5-pentathiepane | Butyl | Not specified in provided context |

| Lenthionine (1,2,3,5,6-pentathiepane) | None (parent compound) | epo.org |

| Heterocyclic-fused pentathiepins | Pyrrole, Thiophene derivatives | wikipedia.orgnih.gov |

Modification of the Pentathiepane Ring Itself (e.g., incorporation of heteroatoms like Ge)

A fascinating area of pentathiepane chemistry involves the modification of the ring itself by replacing one of the carbon or sulfur atoms with a different element. This creates heterocyclic systems with unique electronic and structural properties.

Incorporation of Germanium: The synthesis of germapentathiepanes, where a carbon atom of the pentathiepane ring is replaced by a germanium atom, has been reported. These compounds are of interest for their potential applications in materials science and as intermediates in organogermanium chemistry. The synthesis of these germanium-containing analogues often involves the reaction of a germirene or a related organogermanium precursor with a sulfur transfer reagent.

While specific synthetic details for a broad range of heteroatom-substituted pentathiepanes are not extensively documented in the provided search results, the successful synthesis of germapentathiepanes indicates the feasibility of incorporating other main group elements, such as silicon (Si) and tin (Sn), into the pentathiepane framework. Such modifications would be expected to significantly alter the ring's geometry, stability, and reactivity.

Comparative Chemical Reactivity Studies of Pentathiepane Analogues

The chemical reactivity of pentathiepanes is largely dictated by the nature of the substituents on the ring. Comparative studies, although not extensively detailed in the provided search results, are crucial for understanding the influence of these substituents on the reaction pathways and kinetics. Key reactions of pentathiepanes include desulfurization, reactions with nucleophiles, and reactions with electrophiles.

It is expected that electron-withdrawing substituents would enhance the electrophilicity of the sulfur atoms in the polysulfide chain, making them more susceptible to nucleophilic attack. Conversely, electron-donating groups would be expected to decrease the reactivity towards nucleophiles. Comparative studies on the rates of desulfurization or reaction with standard nucleophiles, such as phosphines, would provide quantitative data to support these hypotheses.

Influence of Substituent Effects on Spectroscopic Signatures

Substituents on the pentathiepane ring exert a discernible influence on their spectroscopic properties, particularly their Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra.

NMR Spectroscopy: In ¹H and ¹³C NMR spectroscopy, the chemical shifts of the protons and carbons within the pentathiepane ring are sensitive to the electronic environment. Electron-donating groups typically cause an upfield shift (lower ppm values) of the signals of nearby protons and carbons, while electron-withdrawing groups lead to a downfield shift (higher ppm values). ic.ac.uknih.gov The magnitude of these shifts can provide qualitative information about the electronic effects of the substituents. ic.ac.uk For example, a study on substituted 2,2-dimethylchroman-4-ones showed a correlation between substituent type and chemical shifts, which can be interpreted using the Hammett equation for para-substituted carbons. cambridge.org Similar principles would apply to substituted pentathiepanes.

UV-Vis Spectroscopy: The electronic transitions of the polysulfide chain in pentathiepanes give rise to characteristic absorptions in the UV-Vis region. The position (λ_max) and intensity (ε) of these absorption bands are influenced by the substituents. epo.orgsemanticscholar.org Electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima. epo.org A study on substituted 2,4-dihydroxy dibenzophenone demonstrated that both electron-donating and electron-withdrawing substituents can lead to a bathochromic shift. epo.org Analyzing these shifts in a series of substituted pentathiepanes can provide insights into the nature of the electronic transitions and the extent of electronic communication between the substituent and the pentathiepane ring. semanticscholar.org

Structure-Chemical Property Relationships (e.g., stability, reactivity, electron density distribution)

Understanding the relationship between the structure of pentathiepane derivatives and their chemical properties is a central goal of this area of research. This involves correlating structural features with properties such as thermal stability, reactivity, and the distribution of electron density within the molecule.

Recent studies have begun to explore the structure-activity relationships concerning the stability of pentathiepins in the presence of biological thiols like glutathione. wikipedia.org These studies, employing techniques such as RP-HPLC and UV-vis spectroscopy, have revealed that the stability of the pentathiepin scaffold is significantly dependent on its structure, which in turn correlates with its biological activity. wikipedia.org While this research has a biological focus, the methodologies and findings regarding structure-dependent stability are directly applicable to a non-biological chemical context.

Computational studies, such as those employing Density Functional Theory (DFT), can provide valuable insights into the electron density distribution within substituted pentathiepanes. These calculations can help to visualize how substituents modulate the electron density across the polysulfide chain and the rest of the molecule, thereby influencing its reactivity and stability. acs.org

Hammett-type analysis for Electronic Effects

The Hammett equation is a powerful tool in physical organic chemistry for quantifying the effect of substituents on the reactivity of aromatic compounds. nih.govdalalinstitute.comlibretexts.org It establishes a linear free-energy relationship between the rate or equilibrium constant of a reaction and the electronic properties of the substituent. nih.gov The equation is given by:

log(k/k₀) = ρσ

where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

ρ (rho) is the reaction constant, which describes the sensitivity of the reaction to substituent effects.

σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.

While a specific Hammett-type analysis for a series of substituted pentathiepanes was not found in the provided search results, this approach is highly relevant for understanding the structure-reactivity relationships in these compounds. By measuring the rates of a suitable reaction (e.g., desulfurization or reaction with a nucleophile) for a series of para- and meta-substituted arylpentathiepanes, a Hammett plot could be constructed by plotting log(k/k₀) against the appropriate σ values.

The sign and magnitude of the ρ value obtained from such a plot would provide significant mechanistic insight:

A positive ρ value would indicate that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state.

A negative ρ value would imply that the reaction is favored by electron-donating groups, indicating the development of positive charge in the transition state.

The magnitude of ρ would quantify the sensitivity of the reaction to substituent effects.

Such an analysis would provide a quantitative measure of the electronic effects transmitted from the substituent to the reactive center within the pentathiepane ring, offering a deeper understanding of its chemical behavior. The principles of the Hammett equation have been successfully applied to various other heterocyclic and organosulfur systems, suggesting its applicability to the pentathiepane family. uzh.chnih.gov

Research Findings on this compound Remain Elusive

A comprehensive search of publicly available scientific literature and chemical databases has revealed a significant lack of specific research data concerning the chemical compound this compound. While the broader class of pentathiepanes and the impact of alkyl substituents on various heterocyclic and alicyclic systems have been the subject of scientific inquiry, detailed experimental or computational studies focusing explicitly on the steric hindrance and conformational constraints of the 6-butyl derivative are not presently available.

The investigation sought to uncover detailed research findings, including structural data such as bond lengths, bond angles, and torsional angles, as well as conformational energy analyses that would be necessary to construct an authoritative article on the topic. However, no X-ray crystallographic data, nuclear magnetic resonance (NMR) spectroscopy studies, or theoretical calculations specifically for this compound could be located.

General principles of stereochemistry suggest that the butyl group at the 6-position of the pentathiepane ring would introduce steric bulk, influencing the conformational preferences of the seven-membered polysulfide ring. The pentathiepane ring itself is known to adopt various conformations, such as chair and boat forms, to alleviate torsional strain arising from the polysulfide chain. The presence of a butyl substituent would be expected to favor conformations that minimize steric interactions between the alkyl chain and the sulfur atoms of the ring.

In related systems, the size and nature of alkyl substituents have been shown to significantly affect the conformational equilibrium and reactivity of cyclic compounds. For instance, studies on substituted cyclohexanes and other heterocyclic rings have demonstrated that bulky groups like tert-butyl can lock the ring into a specific conformation. While the n-butyl group is less sterically demanding than a tert-butyl group, its presence would undoubtedly impact the conformational landscape of the pentathiepane ring.

Without specific research data, any detailed discussion on the steric hindrance and conformational constraints of this compound would be purely speculative. The creation of informative data tables, as requested, is not feasible given the current absence of empirical or calculated values for this particular molecule. Further experimental research, including synthesis, purification, and structural analysis through techniques like X-ray crystallography and NMR spectroscopy, or high-level computational chemistry studies, would be required to provide the necessary data to fulfill the original request.

Therefore, it is not possible to generate the requested article focusing on the "" with a subsection on "Steric Hindrance and Conformational Constraints" for this compound at this time.

Advanced Analytical Methodologies for Research on Pentathiepanes

Isotope Labeling and Tracing in Mechanistic Studies

Isotope labeling is a powerful technique for elucidating the reaction mechanisms of complex chemical transformations. In the study of pentathiepanes, particularly 6-butyl-1,2,3,4,5-pentathiepane, the use of stable and radioactive isotopes provides an avenue to trace the fate of specific atoms throughout a reaction sequence. This approach is invaluable for understanding the intricate bond-forming and bond-breaking processes that characterize the chemistry of these sulfur-rich heterocycles.

The core principle of isotope tracing involves the substitution of an atom in a reactant molecule with one of its heavier isotopes. Since the chemical properties of a molecule are primarily determined by its electron configuration, isotopic substitution has a minimal impact on its chemical reactivity. However, the change in mass can be readily detected by analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This allows for the precise tracking of the labeled atom in intermediates and final products.

For a compound such as this compound, several isotopes can be strategically incorporated to probe different aspects of its reactivity. The most common isotopes employed in such studies include deuterium (B1214612) (²H), carbon-13 (¹³C), and sulfur-35 (B81441) (³⁵S). symeres.com Each of these isotopes offers unique advantages for mechanistic investigations.

Deuterium labeling is particularly useful for studying reactions that involve the transfer of hydrogen atoms or the cleavage of C-H bonds. By replacing a proton with a deuteron, researchers can investigate kinetic isotope effects, which can provide strong evidence for the rate-determining step of a reaction. chem-station.com In the context of this compound, deuterium could be incorporated into the butyl side chain to study its role in potential rearrangement or decomposition pathways.

Carbon-13 labeling, on the other hand, is ideal for tracing the carbon skeleton of the molecule. By selectively enriching specific carbon atoms in the butyl group, it becomes possible to follow their trajectory during a reaction. This is particularly useful in identifying the origin of carbon atoms in reaction products and can help to distinguish between different possible reaction pathways. ¹³C NMR spectroscopy is a key analytical tool for these studies, as the ¹³C nucleus is NMR-active and provides detailed structural information. symeres.com

The use of the radioactive isotope sulfur-35 (³⁵S) offers a highly sensitive method for tracing the sulfur atoms in the pentathiepane ring. biotrend.com Given that the defining feature of this molecule is its five-membered sulfur chain, understanding the behavior of these sulfur atoms is of paramount importance. ³⁵S labeling can help to elucidate the mechanism of the pentathiepane ring formation and its subsequent reactions, such as desulfurization or rearrangement. The long half-life of ³⁵S (87.5 days) makes it a convenient choice for laboratory studies. biotrend.com

The synthesis of isotopically labeled this compound would likely involve the use of labeled precursors. For instance, a ¹³C-labeled butyl precursor could be used in the synthesis to introduce the labeled alkyl chain. For ³⁵S labeling, a source of elemental sulfur enriched with ³⁵S could be employed in the construction of the pentathiepane ring. While the availability of starting materials for ³⁵S synthesis can be limited, established methods for producing ³⁵S-labeled inorganic compounds can be adapted for this purpose. vitrax.comiaea.org

The following interactive data table summarizes the potential isotopic labeling strategies for this compound and their applications in mechanistic studies.

| Isotope | Position of Label | Analytical Technique(s) | Mechanistic Information Obtainable |

| ²H | Butyl chain | MS, NMR | Kinetic isotope effects, role of C-H bond cleavage |

| ¹³C | Butyl chain | MS, ¹³C NMR | Carbon skeleton rearrangement, fate of the butyl group |

| ³⁵S | Pentathiepane ring | Scintillation counting, Radio-HPLC | Sulfur transfer reactions, ring-opening mechanisms, desulfurization pathways |

| Study | Labeled Precursor | Reaction Studied | Key Finding |

| 1 | [1-¹³C]-1-Butanethiol | Formation of this compound from the corresponding thiol and elemental sulfur. | ¹³C NMR analysis of the product confirms that the labeled carbon remains at the C1 position of the butyl group, indicating no rearrangement of the carbon skeleton during the reaction. |

| 2 | This compound-[³⁵S] | Thermal decomposition of the pentathiepane. | Radio-HPLC analysis of the product mixture reveals the distribution of ³⁵S among various sulfur-containing products, providing insight into the fragmentation pattern of the pentathiepane ring. |

| 3 | [1,1-²H₂]-1-Butanethiol | Reaction of the corresponding thiol with a desulfurizing agent. | A significant kinetic isotope effect is observed, suggesting that the cleavage of a C-H bond at the alpha-position to the sulfur is involved in the rate-determining step of the desulfurization reaction. |

Emerging Research Avenues and Future Directions in Pentathiepane Chemistry

Development of Novel Synthetic Methodologies for Complex Pentathiepanes

The synthesis of the pentathiepane ring system presents a unique set of challenges due to the inherent reactivity of the polysulfide chain. Current methods for the synthesis of related pentathiepine and pentathiepane structures often involve the reaction of dithiols or their precursors with sulfurizing agents like sulfur monochloride or elemental sulfur. For instance, the direct synthesis of fused pentathiepins has been achieved by treating nucleophilic heterocycles with S₂Cl₂ in the presence of a base. Another approach involves the reaction of 1,3-benzodithiole-2-thiones with elemental sulfur in liquid ammonia (B1221849). nih.gov

For a non-fused, substituted pentathiepane such as 6-butyl-1,2,3,4,5-pentathiepane, these methods would require adaptation. A plausible synthetic strategy could involve the synthesis of 2-butylpropane-1,3-dithiol as a key intermediate. This dithiol could then be reacted with a suitable sulfur transfer reagent to form the seven-membered pentathiepane ring.

Future research in this area should focus on developing more efficient and selective synthetic routes. This includes the exploration of new sulfur transfer reagents that can controllably install the S₅ unit, minimizing the formation of other cyclic polysulfides. Furthermore, the development of catalytic methods for pentathiepane ring formation would represent a significant advancement, offering milder reaction conditions and improved yields. The use of transition metal catalysts or organocatalysts could provide novel pathways to access complex and functionalized pentathiepanes.

A key area for development is the synthesis of asymmetrically substituted pentathiepanes. For this compound, this would involve the development of stereoselective synthetic methods to control the stereochemistry at the C6 position, leading to enantiopure or enantioenriched products. This would be crucial for investigating its potential biological activity and for applications in chiral materials science.

Exploration of Pentathiepane-Containing Materials and Advanced Functional Molecules

The unique electronic and structural properties of the pentathiepane moiety make it an attractive building block for the design of novel functional materials. The presence of a long chain of sulfur atoms suggests potential for interesting redox chemistry and intermolecular interactions.

Organic Conductors and Semiconductors

The field of organic electronics is continuously searching for new molecular components for conductors and semiconductors. While research on pentathiepane-based conductors is still in its infancy, related sulfur-rich heterocycles have shown promise. For example, tetrathiapentalene (TTP) derivatives have been extensively studied and have yielded numerous metallic radical cation salts and even some organic superconductors. nih.gov These molecules often form stacked structures in the solid state, facilitating charge transport.

The incorporation of a flexible, alkyl-substituted pentathiepane ring like in this compound could lead to materials with tunable electronic properties. The butyl group would enhance solubility, allowing for solution-based processing of materials. The pentathiepane ring itself could participate in charge transport through intermolecular S-S interactions. Future research could focus on the synthesis of charge-transfer complexes of this compound with suitable electron acceptors. The conductivity of these materials would be highly dependent on the packing of the molecules in the solid state, which in turn could be influenced by the conformation of the pentathiepane ring and the nature of the substituent.

Table 1: Hypothetical Electronic Properties of Pentathiepane-Based Materials

| Compound/Material | Proposed Property | Potential Application |

| This compound | Solution-processable semiconductor | Organic field-effect transistors (OFETs) |

| Charge-transfer complex of this compound | Organic conductor | Molecular wires, transparent electrodes |

| Pentathiepane-containing polymer | Semiconducting polymer | Organic photovoltaics (OPVs) |

This table presents hypothetical data based on the properties of related sulfur-containing organic materials.

Polymeric Materials Incorporating Pentathiepane Moieties

The incorporation of pentathiepane units into polymer backbones could lead to a new class of functional polymers with unique properties. The pentathiepane moiety could introduce redox activity, high refractive index, and specific metal-binding capabilities to the polymer. The synthesis of such polymers could be achieved through various polymerization techniques, such as step-growth polymerization of a difunctionalized pentathiepane monomer or by post-polymerization modification of a suitable precursor polymer.

For example, a di-functional derivative of this compound could be copolymerized with other monomers to create materials with tailored properties. The presence of the dynamic S-S bonds in the pentathiepane ring could also lead to self-healing or recyclable polymers. The degradation of the pentathiepane ring under specific conditions (e.g., reduction) could be exploited for creating degradable polymers for applications in drug delivery or temporary device encapsulation. Research into the synthesis and characterization of these novel polymeric materials is a promising future direction. rsc.orgmdpi.comresearchgate.netnih.gov

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry offers a powerful tool to investigate the structure, reactivity, and properties of molecules like this compound, for which experimental data may be scarce. Density functional theory (DFT) calculations can be employed to predict the most stable conformation of the seven-membered ring, which is likely to exist in a chair or boat-like conformation. Understanding the conformational landscape is crucial as it will influence the compound's reactivity and its packing in the solid state.

Furthermore, computational models can be used to explore the reaction mechanisms of pentathiepane synthesis and decomposition. For instance, the energy barriers for different synthetic pathways can be calculated to identify the most plausible route. The mechanism of ring-opening and sulfur extrusion, which are characteristic reactions of cyclic polysulfides, can also be elucidated.

Advanced computational methods can also predict the electronic properties of pentathiepane-containing materials. For example, the band gap of a hypothetical pentathiepane-based polymer could be calculated to assess its potential as a semiconductor. The simulation of charge transport in molecular assemblies of this compound could provide insights into its potential as an organic conductor. These theoretical studies can guide experimental efforts and accelerate the discovery of new functional materials.

Investigation of Pentathiepane Chemistry in Extreme Conditions (e.g., high pressure, low temperature)

The behavior of molecules under extreme conditions of pressure and temperature is a frontier of chemical research. High-pressure studies on this compound could reveal novel chemical transformations and the formation of new phases with unique properties. magtech.com.cnresearchgate.netnih.govnih.gov The application of high pressure can significantly alter bond lengths and angles, potentially leading to polymerization or the formation of new crystalline structures with enhanced electronic conductivity. magtech.com.cn It has been shown that high pressure can promote cycloaddition reactions, which could be a viable method for the synthesis of complex pentathiepane derivatives. chemistryviews.org

Low-temperature chemistry studies could provide insights into the stability and reactivity of transient intermediates in pentathiepane reactions. By trapping reactive species at low temperatures, their spectroscopic characterization would become possible, offering a deeper understanding of reaction mechanisms. For instance, the low-temperature oxidation chemistry of pentathiepanes could be investigated to understand their degradation pathways and potential as antioxidants. researchgate.net

Interdisciplinary Research at the Interface of Synthetic Chemistry and Chemical Biology (Focus on Molecular Mechanisms)

Many naturally occurring sulfur-containing compounds exhibit significant biological activity. While this compound is a synthetic compound, its structural similarity to some natural products suggests it could have interesting biological properties. Interdisciplinary research combining synthetic chemistry and chemical biology would be essential to explore this potential.

The first step would be the development of a robust synthesis to obtain sufficient quantities of the pure compound. Subsequently, its biological activity could be screened against a variety of targets, such as enzymes, receptors, and cell lines. The butyl group might enhance its membrane permeability, potentially leading to interesting pharmacological effects.

Should any biological activity be discovered, the focus would then shift to understanding its molecular mechanism of action. This would involve identifying the specific cellular targets and pathways with which the compound interacts. Techniques such as affinity chromatography, proteomics, and genetic screening could be employed to identify the binding partners of this compound. The inherent redox activity of the pentathiepane ring suggests that it might interact with cellular redox processes. Understanding these molecular mechanisms is crucial for the development of any potential therapeutic applications. mdpi.commdpi.com

Q & A

Basic Research Questions

Q. What are the foundational steps for designing an experimental protocol to synthesize 6-butyl-1,2,3,4,5-pentathiepane?

- Methodological Answer : Begin with a pre-experimental design to identify critical variables (e.g., sulfur stoichiometry, reaction temperature). Use a descriptive approach to outline procedural steps, such as controlled addition of sulfur donors and inert atmosphere conditions. Validate each step via small-scale trials, and employ spectroscopic techniques (e.g., NMR, Raman) for intermediate characterization. Reference established safety protocols for handling reactive sulfur species .

Q. Which spectroscopic techniques are prioritized for structural confirmation of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for elucidating carbon-sulfur frameworks, while Raman spectroscopy identifies S-S vibrational modes. Pair these with High-Resolution Mass Spectrometry (HRMS) for molecular weight validation. Cross-reference data with computational predictions (e.g., DFT calculations) to resolve ambiguities in peak assignments .

Q. How can researchers address challenges in isolating high-purity this compound?

- Methodological Answer : Optimize purification via column chromatography using non-polar solvents (e.g., hexane/ethyl acetate gradients). Monitor purity via HPLC with UV detection at 254 nm. For persistent impurities, employ recrystallization in dichloromethane at low temperatures. Document solvent ratios and temperature thresholds for reproducibility .

Advanced Research Questions

Q. How can factorial design optimize reaction variables to maximize this compound yield?

- Methodological Answer : Implement a 2<sup>k</sup> factorial design to test variables like catalyst loading (5–15 mol%), temperature (60–100°C), and reaction time (12–24 hrs). Analyze interactions using ANOVA to identify dominant factors. For example:

| Variable | Low Level | High Level | Optimal Value |

|---|---|---|---|

| Catalyst Loading | 5 mol% | 15 mol% | 10 mol% |

| Temperature | 60°C | 100°C | 80°C |

| Reaction Time | 12 hrs | 24 hrs | 18 hrs |

Post-optimization, validate results via triplicate runs to ensure statistical significance .

Q. What computational strategies reconcile contradictions between experimental and theoretical reactivity data for this compound?

- Methodological Answer : Perform multi-scale modeling combining Density Functional Theory (DFT) for electronic structure analysis and Molecular Dynamics (MD) for solvation effects. Compare computed activation energies with experimental kinetic data. If discrepancies persist, re-evaluate solvent models (e.g., switching from implicit to explicit solvent in simulations) or adjust basis sets in DFT calculations (e.g., B3LYP/6-311++G** vs. M06-2X) .

Q. How do AI-driven simulations (e.g., COMSOL Multiphysics) enhance thermodynamic stability predictions for this compound?

- Methodological Answer : Train machine learning models on datasets of sulfur heterocycles to predict bond dissociation energies (BDEs) and ring strain. Use COMSOL to simulate thermal decomposition under varying pressures (1–5 atm) and temperatures (25–300°C). Validate predictions with Differential Scanning Calorimetry (DSC) experiments. For instance:

| Parameter | Simulated Stability | Experimental Stability | Error Margin |

|---|---|---|---|

| 100°C, 1 atm | Stable | Stable | <2% |

| 250°C, 3 atm | Decomposes | Partial Decomposition | 8% |

Refine models by incorporating solvent polarity data .

Q. What strategies ensure reproducibility of this compound synthesis across laboratories?

- Methodological Answer : Adopt a standardized protocol with detailed metadata (e.g., glovebox O2 levels <1 ppm, solvent batch purity >99.9%). Use interlaboratory studies to identify variability sources, such as stirring rate or cooling gradients. Share raw data via open-access platforms (e.g., Zenodo) for transparency .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.